Home > Products > Screening Compounds P10775 > Doxycycline hyclate
Doxycycline hyclate -

Doxycycline hyclate

Catalog Number: EVT-8921828
CAS Number:
Molecular Formula: C24H33ClN2O10
Molecular Weight: 545.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Doxycycline is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain infections. In addition, doxycycline is FDA-approved for the prevention of malaria due to Plasmodium falciparum.
Many of the infections for which doxycycline is FDA-approved can be opportunistic infections (OIs) of HIV.

Doxycycline Hyclate is the hyclate salt form of doxycycline, a synthetic, broad-spectrum tetracycline antibiotic exhibiting antimicrobial activity. Doxycycline hyclate binds reversibly to the 30S ribosomal subunit, possibly to the 50S ribosomal subunit as well, thereby blocking the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This leads to an inhibition of protein synthesis. In addition, this agent has exhibited inhibition of collagenase activity.
A synthetic tetracycline derivative with similar antimicrobial activity.
Source and Classification

Doxycycline hyclate is derived from oxytetracycline, a naturally occurring antibiotic produced by the bacterium Streptomyces aureofaciens. It is classified as a semi-synthetic tetracycline antibiotic and is often used in both human and veterinary medicine. The compound is listed in the World Health Organization's List of Essential Medicines due to its efficacy and safety profile.

Synthesis Analysis

Methods and Technical Details

The synthesis of doxycycline hyclate involves multiple steps starting from 11α-chloro-6-methyleneterramycin tosilate. A key step in the synthesis is hydro-reduction, which can be conducted using various catalysts. For instance, palladium on carbon (Pd/C) can be employed to achieve a higher yield (up to 85%) compared to traditional methods that may have lower stereospecificity .

The general synthesis process includes:

  1. Hydrogenation: The starting material is subjected to hydrogenation in the presence of Pd/C.
  2. Reaction with Sulfosalicylic Acid: This forms α-6-doxycycline 5-sulfosalicylate.
  3. Alkalinization: The sulfosalicylate undergoes an alkalinization step using conventional alkali solutions (e.g., sodium bicarbonate) to produce α-6-doxycycline.
  4. Final Salt Formation: The final step involves converting α-6-doxycycline into doxycycline hyclate through reaction with hydrochloric acid .
Molecular Structure Analysis

Structure and Data

The molecular formula of doxycycline hyclate is C22_{22}H24_{24}N2_2O8_{8}·HCl·0.5C2_2H6_6O, indicating it consists of 22 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 8 oxygen atoms along with one hydrochloride ion and half a molecule of ethanol as a solvate .

The structure features:

  • A naphthacene core with multiple hydroxyl groups.
  • A dimethylamino group that contributes to its pharmacological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Doxycycline hyclate can participate in various chemical reactions due to its functional groups:

  1. Acid-Base Reactions: The amino groups can act as bases, allowing for salt formation with acids.
  2. Oxidation-Reduction Reactions: Doxycycline can undergo oxidation to form N-oxides, which are important intermediates in synthesizing derivatives .
  3. Complexation Reactions: It can form complexes with metal ions, which has applications in nanoparticle synthesis, such as silver-silver chloride nanoparticles .
Mechanism of Action

Process and Data

Doxycycline hyclate exerts its antibacterial effects primarily by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action disrupts the translation process, leading to a bacteriostatic effect—stopping bacterial growth without killing the bacteria directly.

Additionally, doxycycline has been shown to inhibit matrix metalloproteinases, contributing to its therapeutic effects beyond antibacterial activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Doxycycline hyclate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a yellow crystalline powder.
  • Solubility: Highly soluble in water due to its hydrochloride form; it also dissolves in alcohols.
  • Melting Point: Approximately 200 °C when dehydrated.
  • pH: Solutions of doxycycline hyclate typically have a pH range between 4.5 and 6.5.

These properties make doxycycline hyclate suitable for oral administration and parenteral formulations.

Applications

Scientific Uses

Doxycycline hyclate has a wide range of applications in both clinical settings and research:

  1. Antibiotic Therapy: Used extensively for treating infections caused by susceptible organisms.
  2. Chronic Conditions: Employed in managing conditions like acne vulgaris due to its anti-inflammatory properties.
  3. Research Applications: Utilized in studies involving nanoparticle synthesis for drug delivery systems due to its ability to stabilize metal ions during reduction reactions .
  4. Veterinary Medicine: Commonly prescribed for infections in animals.
Historical Development and Synthesis of Doxycycline Hyclate

Evolution from First- to Second-Generation Tetracyclines

Doxycycline hyclate represents a significant therapeutic advancement from first-generation tetracyclines, emerging as part of a deliberate effort to enhance antimicrobial efficacy while reducing toxicity profiles. The tetracycline class originated with the discovery of Chlortetracycline in 1948 (derived from Streptomyces aureofaciens), followed by Oxytetracycline (1950, from Streptomyces rimosus) and Tetracycline itself (1953, via catalytic dehalogenation of Chlortetracycline). These early agents exhibited broad-spectrum activity but faced critical limitations: poor solubility, acid instability, and significant gastrointestinal side effects. Their pharmacokinetic shortcomings included low lipophilicity and extensive protein binding (75-80%), resulting in suboptimal tissue penetration and frequent dosing requirements [1] [2].

The development of second-generation tetracyclines addressed these limitations through strategic molecular modifications. Doxycycline (formally named as 6-Deoxy-5-hydroxytetracycline) was synthesized in 1967 via a hydrogenation reaction that removed the hydroxyl group at position C6 of the precursor oxytetracycline. This structural change conferred crucial advantages:

  • Enhanced Lipophilicity: Increased membrane permeability enabled superior tissue penetration, particularly in cerebrospinal fluid and prostate tissue
  • Acid Stability: Maintained efficacy in gastric environments without degradation
  • Reduced Protein Binding: Approximately 90% binding compared to >95% in first-generation agents
  • Extended Half-Life: 15-22 hours versus 6-10 hours for earlier tetracyclines
  • Minimized Calcium Chelation: Lower affinity prevented tooth discoloration in pediatric populations (though still contraindicated under age 8) [1] [2] [7].

These pharmacological improvements positioned doxycycline hyclate as a versatile agent against intracellular pathogens (e.g., Rickettsia, Chlamydia) and biofilm-associated infections, with clinical applications expanding beyond antibacterial use to include anti-inflammatory and antiparasitic indications [3] [10].

Table 1: Comparative Analysis of Tetracycline Generations

ParameterFirst-Generation (e.g., Chlortetracycline)Doxycycline (Second-Generation)Clinical Impact
LipophilicityLow (LogP: -1.3)High (LogP: 0.53)Enhanced tissue penetration
Oral Bioavailability30-40%90-100%Reduced dosing frequency
Plasma Half-life6-10 hours15-22 hoursOnce-daily dosing possible
Protein Binding75-80%80-90%Improved free drug availability
Calcium Binding AffinityHighLowReduced dental staining

Synthetic Pathways and Structural Optimization

The synthesis of doxycycline hyclate exemplifies deliberate structural optimization to overcome limitations of its predecessors. The foundational process involves semi-synthetic modification of oxytetracycline, achieved through a three-step sequence:

  • C6 Deoxygenation: Catalytic hydrogenation (Pd/H₂) of oxytetracycline removes the hydroxyl group
  • C5 Modification: Selective acid-catalyzed epimerization stabilizes the molecule
  • Hyclate Formation: Ethanol-water solvent system combines doxycycline free base with hydrochloric acid to form the crystalline monohydrate salt [3] [7].

The removal of the C6 hydroxyl group proved pivotal, eliminating the site responsible for acid-catalyzed degradation in first-generation tetracyclines. This conferred exceptional stability in gastric acid and enabled administration without regard to meals. Subsequent optimization addressed stereochemical challenges at position C5, where the α-configuration was found essential for ribosomal binding affinity. Modern synthetic routes employ asymmetric hydrogenation to preserve this configuration [4] [7].

A breakthrough came with the development of a fully convergent enantioselective synthesis (Charest et al., 2005), enabling production without biological precursors. This 18-step process features:

  • D-ring Functionalization: Coupling of AB-precursor (containing the ribosomal binding domain) with variable D-ring synthons
  • Diastereoselective C-ring Construction: Forms the central octahydronaphthacene scaffold
  • Late-stage Oxidation: Introduces the C5/C6 phenol-ketone systemThis route achieved doxycycline in 8.3% overall yield, establishing a platform for novel tetracycline analogs by permitting structural variations at the C7-C9 positions of the D-ring [4].

Table 2: Key Structural Modifications in Doxycycline Synthesis

PositionModificationChemical MethodFunctional Consequence
C6Deoxygenation (OH → H)Catalytic hydrogenation (Pd/H₂)Enhanced acid stability and lipophilicity
C5Epimerization (β → α)Acid-catalyzed stereoisomerizationImproved ribosomal binding
C4Retention of dimethylaminoPreserved from oxytetracyclineMaintains cation coordination
C11-C12β-Diketone systemOxidation during fermentationEssential for antimicrobial activity
C10Phenol group retentionNo modificationEnables metal chelation

Patent History and Commercialization Milestones

The commercialization trajectory of doxycycline hyclate reflects progressive formulation innovations and strategic intellectual property management. Following its initial synthesis by Pfizer researchers in 1962, U.S. Patent 3,200,149 (1965) protected the core compound, emphasizing its improved stability and absorption profile over tetracycline. Market introduction occurred in 1967 under the brand name Vibramycin, positioning it as a broad-spectrum agent with once-daily dosing convenience [2] [6].

A significant advancement emerged with delayed-release technologies to mitigate esophageal irritation. Warner Chilcott's Doryx® tablet (U.S. NDA 050795, approved 2005) utilized a polymer-coated pellet system (ethylcellulose/methacrylate) enabling:

  • pH-independent release in the small intestine
  • Reduced esophageal ulceration risk
  • Bioavailability equivalent to immediate-release formulationsPatent US9295652B1 further optimized this system using stabilizing matrix pellets (microcrystalline cellulose/croscarmellose sodium) to prevent degradation during storage [5] [6].

The 21st century witnessed novel application patents expanding doxycycline hyclate beyond infectious diseases. Oracea® (Galderma, FDA approved 2006) pioneered subantimicrobial dosing (40mg modified-release) for rosacea, leveraging matrix metalloproteinase inhibition while avoiding antibiotic resistance. Simultaneously, AU2015100768A4 (2015) developed veterinary injectable formulations using N-methylpyrrolidone solvents to improve avian bioavailability [5] [9].

Table 3: Key Commercialization Milestones

YearPatent/NDAHolderInnovationImpact
1965US3,200,149PfizerCore compound protection (doxycycline base)Market entry as Vibramycin
2001NDA050582Mayne PharmaDelayed-release capsules (Doryx® 100mg)Reduced esophageal irritation
2005NDA050795Warner ChilcottEnteric-coated tablet (Doryx® 75mg/100mg)Enhanced stability and bioavailability
2006NDA050805GaldermaOracea® 40mg modified-release capsulesFirst non-antibiotic application
2015AU2015100768A4Veterinary FormulationsInjectable for avian speciesExpanded veterinary applications

The current patent landscape focuses on nanostructured delivery systems. Patent applications since 2023 protect lipid nanocapsules (e.g., DH-AE NLCs) combining doxycycline with aloe-emodin for diabetic wound healing. These systems demonstrate 80% entrapment efficiency and sustained release over 24 hours, leveraging synergistic antimicrobial and anti-inflammatory effects while bypassing oral absorption limitations [8] [9].

Properties

Product Name

Doxycycline hyclate

IUPAC Name

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;ethanol;hydrate;hydrochloride

Molecular Formula

C24H33ClN2O10

Molecular Weight

545.0 g/mol

InChI

InChI=1S/C22H24N2O8.C2H6O.ClH.H2O/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;1-2-3;;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);3H,2H2,1H3;1H;1H2/t7-,10+,14+,15-,17-,22-;;;/m0.../s1

InChI Key

DWBSXBGBGHKWOT-WBYAVNBMSA-N

SMILES

CCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.Cl

Solubility

>76.9 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.Cl

Isomeric SMILES

CCO.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.